The compound 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione, often referred to by its systematic name, is a complex organic molecule that belongs to the class of purine derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of pharmacology.
This compound can be synthesized through various chemical methods and is often referenced in scientific literature and patents related to drug development. Notably, it has been explored for its biological activity and potential uses in treating various conditions.
Chemically, this compound is classified as a purine derivative, specifically a substituted purine with a dimethyl group and piperidine moiety. Its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. Common methodologies include:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product.
The molecular structure of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione can be represented using various chemical notation systems:
CC(C)N1CCN(C1)CC(C)C(=O)C2=C(N=C(N2C(=O)C(C)C)C)C(=O)C
ZXYKFGFQWZBVRF-UHFFFAOYSA-N
The compound's molecular formula is , which indicates a relatively complex structure with multiple functional groups contributing to its reactivity and biological interactions.
The compound may undergo several types of chemical reactions:
Technical details regarding these reactions often depend on the specific conditions applied (e.g., temperature, solvent).
The mechanism of action for 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione is hypothesized to involve:
Data from pharmacological studies would provide insights into these mechanisms.
Some notable physical properties include:
Chemical properties include:
Relevant data from studies would further elucidate these properties.
The compound has potential applications in several areas:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2